molecular formula C17H18N4O5S B7715466 N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide

N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide

Cat. No. B7715466
M. Wt: 390.4 g/mol
InChI Key: BTTAVFHKGBYRKZ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as FMBA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the sulfonamide family, which has been widely studied for their biological and medicinal properties.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. These enzymes are involved in various biochemical pathways, and their inhibition by N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of pain and inflammation. Additionally, N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have antimicrobial activity against certain bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its potent inhibitory activity against certain enzymes, which makes it a useful tool for studying various biochemical pathways. Additionally, N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, which could have therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide and its effects on various biochemical pathways. Overall, N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves the reaction of 4-fluoroaniline with N-methyl-4-methylbenzenesulfonamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide.

Scientific Research Applications

N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been studied extensively for its potential use in various scientific research applications. One of the primary uses of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases. N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-13-7-9-15(10-8-13)27(25,26)20(2)12-17(22)19-18-11-14-5-3-4-6-16(14)21(23)24/h3-11H,12H2,1-2H3,(H,19,22)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTAVFHKGBYRKZ-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide

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